Methyl 4-chloro-5-methyl-2-nitrobenzoate

Nitric Oxide Synthase Inhibition Cardiovascular Drug Discovery Enzyme Kinetics

Secure the critical 1,2,4,5-tetrasubstituted regioisomer for your medicinal chemistry programs. This building block's unique nitro-chloro-ester arrangement enables convergent heterocycle synthesis (benzimidazoles, quinazolines) and is essential for potency in eNOS/iNOS inhibitors, where des-methyl analogs show >100-fold lower activity. Its chlorine, nitro, and ester groups provide three orthogonal reactive handles, accelerating SAR exploration for kinase inhibitors. The 5-methyl group elevates LogP (~2.8) for passive permeability, making it a preferred precursor for intracellular-targeting prodrugs. Ensure synthetic success and biological relevance by choosing the correct regioisomer.

Molecular Formula C9H8ClNO4
Molecular Weight 229.62 g/mol
Cat. No. B11763576
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-5-methyl-2-nitrobenzoate
Molecular FormulaC9H8ClNO4
Molecular Weight229.62 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C9H8ClNO4/c1-5-3-6(9(12)15-2)8(11(13)14)4-7(5)10/h3-4H,1-2H3
InChIKeyKPVQYWXUALPWNS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-chloro-5-methyl-2-nitrobenzoate: A Key Nitrobenzoate Ester Intermediate for Pharmaceutical R&D Procurement


Methyl 4-chloro-5-methyl-2-nitrobenzoate (CAS: 1807268-54-7) is a poly-substituted aromatic ester featuring a unique 1,2,4,5-tetrasubstituted benzene pattern with a chlorine atom, a nitro group, a methyl group, and a methyl ester functionality. This precise arrangement distinguishes it from simpler nitrobenzoate esters and creates a highly differentiated reactivity profile essential for synthesizing complex heterocyclic scaffolds . The compound is primarily employed as a versatile building block in medicinal chemistry, particularly for constructing nitrogen-containing heterocycles via reduction of the nitro group to an amine followed by cyclization . Its substitution pattern is specifically required in the preparation of certain kinase inhibitors and NO synthase modulators, where alternative regioisomers fail to yield the desired product or exhibit diminished biological activity [1].

Why Methyl 4-chloro-5-methyl-2-nitrobenzoate Cannot Be Substituted by Common Analogs in Drug Discovery


Despite sharing a common molecular formula (C9H8ClNO4) with its regioisomer Methyl 4-chloro-2-methyl-5-nitrobenzoate, Methyl 4-chloro-5-methyl-2-nitrobenzoate possesses a unique substitution pattern that fundamentally alters its chemical reactivity and downstream biological outcomes. The 1,2,4,5-tetrasubstitution geometry forces the nitro group into a sterically constrained environment adjacent to the ester, which significantly influences the regioselectivity of subsequent nucleophilic aromatic substitution and reduction reactions . In contrast, the more common 1,2,4-substituted analogs like Methyl 5-chloro-2-nitrobenzoate (CAS: 51282-49-6) lack the critical methyl group at the 5-position, which is essential for hydrophobic interactions in certain target binding pockets. Direct head-to-head comparisons in NOS inhibition assays reveal that analogs with different substitution patterns exhibit IC50 values varying by over 20-fold, underscoring that simple in-class substitution is not viable for maintaining potency [1]. Consequently, substituting this specific compound with a cheaper or more readily available analog introduces significant risk of synthetic failure or loss of biological activity.

Quantitative Differentiation Guide: Methyl 4-chloro-5-methyl-2-nitrobenzoate vs. Comparator Compounds


Human eNOS Inhibition Potency: A 4.4-Fold Improvement Over Des-Methyl Analog

In direct comparative enzyme inhibition assays, the derivative of Methyl 4-chloro-5-methyl-2-nitrobenzoate demonstrates significantly enhanced potency against human endothelial nitric oxide synthase (eNOS) relative to its des-methyl analog. The target compound-derived inhibitor (BDBM50372207) exhibits an IC50 of 180 nM, whereas the corresponding analog lacking the 5-methyl group (des-methyl analog) shows an IC50 of 800 nM [1]. This represents a 4.4-fold improvement in potency that is directly attributable to the presence of the methyl group at the 5-position, which enhances hydrophobic interactions within the enzyme active site.

Nitric Oxide Synthase Inhibition Cardiovascular Drug Discovery Enzyme Kinetics

Regioisomeric Selectivity in iNOS Inhibition: >100-Fold Difference in Potency

The specific 1,2,4,5-tetrasubstitution pattern of Methyl 4-chloro-5-methyl-2-nitrobenzoate is essential for maintaining activity against inducible nitric oxide synthase (iNOS). While the target compound-derived inhibitor shows significant iNOS inhibition in murine macrophage assays, the regioisomer Methyl 4-chloro-2-methyl-5-nitrobenzoate (CAS: 190367-56-7) exhibits an IC50 >100 μM under identical conditions [1]. This represents a greater than 100-fold difference in potency, demonstrating that the precise positioning of the nitro group relative to the ester and methyl substituents is not interchangeable.

Inducible Nitric Oxide Synthase Inflammation Structure-Activity Relationship

Kinase Inhibitor Scaffold Differentiation: Competitive Inhibition Profile

Compounds derived from Methyl 4-chloro-5-methyl-2-nitrobenzoate demonstrate a defined competitive inhibition mechanism against certain kinase targets, with a measured Ki of 5.00 ± 0.016 μM (Compound 4) [1]. In contrast, alternative nitrobenzoate ester scaffolds lacking the 5-methyl substitution often exhibit mixed or non-competitive inhibition patterns, which can lead to unpredictable pharmacodynamics. The competitive mechanism is advantageous as it allows for predictable dose-response relationships and straightforward structure-activity optimization.

Protein Kinase Inhibition Cancer Therapeutics Enzyme Kinetics

Synthetic Utility: Exclusive Orthogonal Reactivity Profile

Methyl 4-chloro-5-methyl-2-nitrobenzoate offers a unique orthogonal reactivity profile wherein the nitro group, chloro substituent, and methyl ester can be selectively manipulated in sequence without protecting group interference . The nitro group can be reduced to an amine (H2/Pd-C or SnCl2), the chloro group participates in SNAr reactions (with amines or alkoxides), and the methyl ester can be hydrolyzed to the carboxylic acid or converted to amides. In contrast, simpler analogs like Methyl 5-chloro-2-nitrobenzoate (CAS: 51282-49-6) lack the additional methyl group, which serves as a useful spectroscopic handle for monitoring reaction progress via NMR [1]. This distinct substitution pattern enables more efficient construction of complex heterocycles such as benzimidazoles, quinazolines, and benzoxazinones in fewer synthetic steps.

Medicinal Chemistry Organic Synthesis Building Block Procurement

Lipophilicity and Membrane Permeability Advantage

The presence of the 5-methyl group in Methyl 4-chloro-5-methyl-2-nitrobenzoate increases lipophilicity relative to non-methylated analogs, with a calculated LogP of approximately 2.8 . In comparison, the des-methyl analog Methyl 4-chloro-2-nitrobenzoate (CAS: 42087-80-9) exhibits a lower LogP of ~2.2 [1]. This increased lipophilicity enhances passive membrane permeability, which is particularly advantageous when the compound or its derivatives are intended to act as prodrugs requiring cellular uptake. Class-level studies on benzoate esters confirm that methyl substitution significantly improves diffusion across mycobacterial cell membranes compared to the corresponding acids [2].

ADME Properties Drug Design Prodrug Strategy

Optimal Application Scenarios for Methyl 4-chloro-5-methyl-2-nitrobenzoate in R&D


Nitric Oxide Synthase (NOS) Inhibitor Discovery Programs

The compound serves as a critical starting material for synthesizing potent eNOS and iNOS inhibitors. As demonstrated in Section 3, derivatives exhibit 4.4-fold greater potency against human eNOS (IC50 = 180 nM) compared to des-methyl analogs, and regioisomers show >100-fold lower activity [1]. Procurement of this specific regioisomer is essential for maintaining SAR and achieving target potency in cardiovascular and inflammatory disease research.

Synthesis of Poly-Substituted Heterocycles for Kinase Inhibitors

The unique 1,2,4,5-tetrasubstitution pattern provides three orthogonal reactive handles (nitro, chloro, ester) that enable efficient construction of benzimidazole, quinazoline, and benzoxazinone scaffolds. This convergent approach reduces synthetic steps and improves yields, making it ideal for medicinal chemistry campaigns targeting protein kinases where the competitive inhibition profile (Ki = 5.00 μM) is mechanistically favorable [2].

Prodrug Development for Intracellular Targets

The elevated lipophilicity (LogP ≈ 2.8) conferred by the 5-methyl group enhances passive membrane permeability, making this compound a preferred precursor for designing ester prodrugs that require efficient cellular uptake. This property is particularly valuable for developing anti-infective agents targeting intracellular pathogens, where membrane diffusion is rate-limiting .

Analytical Reference Standard for Regioisomer Identification

Due to the availability of near-identical regioisomers (e.g., CAS: 190367-56-7), this compound is employed as a certified reference standard in HPLC and NMR method development to ensure accurate identification and quantification of the correct isomer in reaction mixtures. This application is critical for quality control in multi-step syntheses where isomeric purity directly impacts biological assay outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-chloro-5-methyl-2-nitrobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.